5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Overview
Description
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is a chemical compound that features a pyridine ring substituted with a fluoro-trifluoromethylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzoic acid
- Flonicamid
- Sulfoxaflor
Uniqueness
5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is unique due to the combination of its fluoro-trifluoromethylphenyl and methoxy substituents on the pyridine ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c1-19-12-5-3-9(7-18-12)8-2-4-11(14)10(6-8)13(15,16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIODCIAGGZQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743001 | |
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-20-7 | |
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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